Cas no 324769-11-1 (2-Bromo-1-fluoro-3-(methoxymethoxy)benzene)

2-Bromo-1-fluoro-3-(methoxymethoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene
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- Inchi: 1S/C8H8BrFO2/c1-11-5-12-7-4-2-3-6(10)8(7)9/h2-4H,5H2,1H3
- InChI Key: TXVXDHNBRRWKMW-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1OCOC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 134
- Topological Polar Surface Area: 18.5
2-Bromo-1-fluoro-3-(methoxymethoxy)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166411-1g |
2-Bromo-1-fluoro-3-(methoxymethoxy)benzene |
324769-11-1 | 98% | 1g |
¥8820.00 | 2024-08-02 | |
Aaron | AR00CS1Q-1g |
2-Bromo-1-fluoro-3-(methoxymethoxy)benzene |
324769-11-1 | 95% | 1g |
$278.00 | 2025-02-12 | |
Aaron | AR00CS1Q-5g |
2-Bromo-1-fluoro-3-(methoxymethoxy)benzene |
324769-11-1 | 95% | 5g |
$834.00 | 2025-02-12 |
2-Bromo-1-fluoro-3-(methoxymethoxy)benzene Related Literature
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
Additional information on 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene
Comprehensive Overview of 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene (CAS No. 324769-11-1)
2-Bromo-1-fluoro-3-(methoxymethoxy)benzene (CAS No. 324769-11-1) is a specialized aromatic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a bromine and fluorine substitution alongside a methoxymethoxy functional group, makes it a versatile building block for organic transformations. This compound has garnered significant attention in recent years due to its role in cross-coupling reactions, a topic frequently searched in AI-driven chemistry platforms and academic databases.
The growing demand for halogenated benzene derivatives in drug discovery aligns with current trends in green chemistry and sustainable synthesis. Researchers often inquire about "eco-friendly bromination methods" or "fluorinated aromatic compound applications," highlighting the relevance of 324769-11-1 in modern synthetic workflows. Its methoxymethoxy protecting group offers selective deprotection advantages, a feature extensively discussed in peer-reviewed journals and patent literature.
From an industrial perspective, 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene demonstrates exceptional stability under various reaction conditions, as evidenced by its thermal profile data. Analytical techniques like HPLC, GC-MS, and NMR are commonly employed for purity verification, addressing another frequent query among quality control specialists. The compound's solubility in organic solvents such as THF and dichloromethane further enhances its practicality in multi-step syntheses.
Recent publications have explored its potential in OLED material development, responding to the surge in searches for "fluorinated electron-transport materials." The 324769-11-1 scaffold contributes to tunable electronic properties in conjugated systems, making it valuable for optoelectronic applications. This interdisciplinary applicability bridges the gap between academic research and industrial innovation, a key focus area in 2024's chemical industry reports.
Storage recommendations for 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene emphasize inert atmosphere preservation at controlled temperatures, a detail frequently requested in safety data sheet inquiries. Its compatibility with palladium-catalyzed reactions positions it as a crucial intermediate for Suzuki-Miyaura couplings, one of the most searched organic reaction types in chemical databases. The compound's role in synthesizing bioactive molecules continues to drive its adoption in contract research organizations worldwide.
Regulatory compliance aspects of CAS 324769-11-1 adhere to major chemical inventories (e.g., TSCA, REACH), addressing another common concern among international purchasers. Analytical certificates typically confirm >98% purity through chromatographic methods, with detailed spectral data available for structure verification. These quality parameters align with Good Manufacturing Practice (GMP) standards for fine chemical production.
The compound's synthetic utility extends to peptide modification chemistry, where its benzene ring serves as a stable aromatic platform for further functionalization. This application resonates with trending searches about "fluorine-containing bioactive compounds" in medicinal chemistry forums. Recent computational studies have modeled its electronic effects in density functional theory (DFT) calculations, providing insights into its reactivity patterns.
Supply chain transparency for 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene remains a priority, as evidenced by vendor audits and batch-specific documentation practices. The compound's shelf life under optimal conditions exceeds 24 months, a practical consideration for inventory management frequently discussed in procurement circles. Custom synthesis options are available for isotope-labeled variants (13C, 2H), catering to advanced research needs in mechanistic studies.
Emerging applications in catalysis research demonstrate the compound's role as a ligand precursor, particularly in asymmetric synthesis methodologies. This aligns with the increasing search volume for "chiral auxiliary development" in synthetic organic chemistry. The methoxymethoxy group's orthogonal protection strategy offers synthetic flexibility that continues to inspire novel route designs in total synthesis projects.
Technical literature emphasizes the compound's predictable regioselectivity in electrophilic aromatic substitution reactions, a property that simplifies derivative preparation. This characteristic addresses common laboratory challenges documented in chemical troubleshooting forums. Current market analysis indicates steady growth in demand for halogenated aromatic building blocks, with 324769-11-1 maintaining a prominent position in specialty chemical catalogs.
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